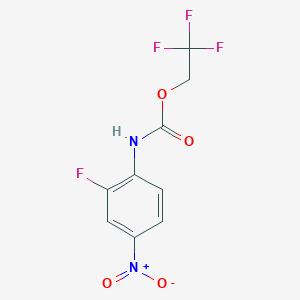
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” can be represented by the InChI code:1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) . Chemical Reactions Analysis
While specific chemical reactions involving “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” are not available, it’s worth noting that similar compounds have been used in the synthesis of potentially biologically active trifluoromethyl-containing bispiro indolinone derivatives .Physical And Chemical Properties Analysis
The physical form of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” is a powder . Its molecular weight is 282.15 .Applications De Recherche Scientifique
Radiopharmaceutical Synthesis
The compound is utilized in the synthesis of radiolabeled molecules for imaging studies. A study by Olma et al. (2006) demonstrated the use of carbamate-4-nitrophenyl esters as intermediates in the synthesis of 4-[18F]fluorophenyl urea derivatives, which are potential radiopharmaceuticals. These compounds were synthesized with high radiochemical yields, indicating the utility of this class of compounds in radiopharmaceutical chemistry (Olma, Ermert, & Coenen, 2006).
Polyimide Materials
Yin et al. (2005) developed novel fluorinated polyimides derived from a similar trifluoroethyl carbamate structure. These materials exhibited good solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and aerospace industries (Yin et al., 2005).
Antitumor Drug Synthesis
Gan et al. (2021) discussed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of antitumor drugs, highlighting its relevance in the development of small molecular inhibitors (Gan et al., 2021).
Photo-labile Protecting Groups
Loudwig and Goeldner (2001) explored the use of N-methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols, demonstrating the versatility of nitrophenyl carbamates in synthetic chemistry (Loudwig & Goeldner, 2001).
Energetic Materials
Aas et al. (2013) investigated asymmetric carbamate derivatives with secondary nitramine and nitroethyl moieties for potential use as oxidizers in energetic formulations. This research indicates the potential of trifluoroethyl carbamates in the development of high-energy materials (Aas et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJDHXROTZIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






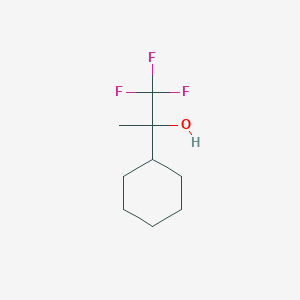
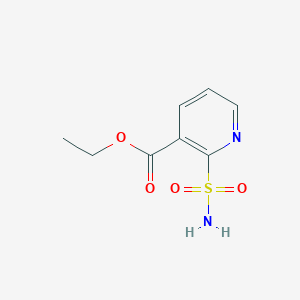
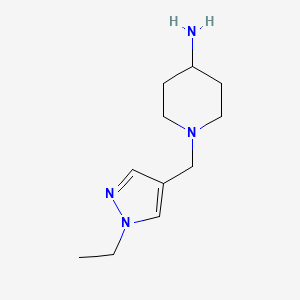
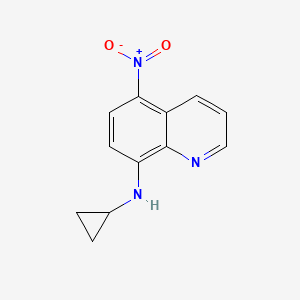
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
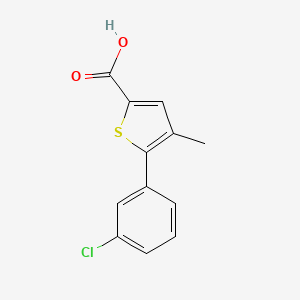
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

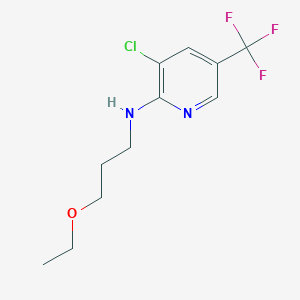

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)